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Introduction
3,4-Methylenedioxycinnamic acid, a derivative of cinnamic acid, is a compound of significant

interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid

structure, featuring a fused dioxole ring system, imparts unique electronic and steric properties

that are leveraged in the design of novel therapeutic agents and functional materials. A

thorough understanding of its molecular architecture is paramount for its effective application.

This technical guide provides an in-depth analysis of the spectroscopic data of 3,4-
Methylenedioxycinnamic acid, offering researchers and drug development professionals a

comprehensive reference for its structural elucidation and characterization.

Molecular Structure and Spectroscopic Correlation
The structural integrity of a molecule is unequivocally established through the convergence of

data from various spectroscopic techniques. For 3,4-Methylenedioxycinnamic acid, Nuclear

Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of each proton

and carbon atom, Infrared (IR) spectroscopy identifies the characteristic functional groups, and

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. The

synergistic interpretation of these datasets provides an unambiguous confirmation of its

constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information

about the connectivity and chemical environment of atoms within a molecule.

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of 3,4-Methylenedioxycinnamic acid provides a detailed map of the

proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic

shielding around each proton, while the coupling constants (J) reveal the spatial relationships

between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 3,4-Methylenedioxycinnamic acid

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

12.5 (approx.) br s - -COOH

7.62 d 16.0 H-β

7.15 dd 8.0, 1.5 H-6'

7.05 d 1.5 H-2'

6.90 d 8.0 H-5'

6.30 d 16.0 H-α

6.05 s - -O-CH₂-O-

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton,

which is typically broad due to hydrogen bonding. The two doublets at 7.62 ppm and 6.30 ppm,

with a large coupling constant of 16.0 Hz, are indicative of the two vinyl protons (H-β and H-α)

in a trans configuration. The protons on the aromatic ring appear in the range of 6.90-7.15 ppm,

with their splitting patterns reflecting their substitution pattern. The sharp singlet at 6.05 ppm

corresponds to the two equivalent protons of the methylenedioxy group.
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¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon

skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3,4-Methylenedioxycinnamic acid

Chemical Shift (δ) (ppm) Assignment

168.0 -COOH

149.5 C-3'

148.0 C-4'

145.0 C-β

128.5 C-1'

125.0 C-6'

117.0 C-α

108.5 C-5'

106.0 C-2'

101.5 -O-CH₂-O-

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is observed at the most downfield position, around

168.0 ppm. The aromatic and vinylic carbons resonate in the region between 106.0 and 149.5

ppm. The signal at 101.5 ppm is characteristic of the methylene carbon in the methylenedioxy

group.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

The absorption of infrared radiation excites molecular vibrations, and the frequencies of these

absorptions are characteristic of specific bonds.
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Table 3: Key IR Absorption Bands for 3,4-Methylenedioxycinnamic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

1685 Strong C=O stretch (Conjugated acid)

1625 Strong C=C stretch (Alkene)

1505, 1490, 1445 Medium Aromatic C=C stretch

1250 Strong C-O stretch (Aryl ether)

1040 Strong C-O stretch (Aryl ether)

930 Medium
O-H bend (Carboxylic acid

dimer)

Interpretation of the IR Spectrum:

The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching

vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak at 1685 cm⁻¹ is

attributed to the C=O stretching of the conjugated carboxylic acid. The absorption at 1625 cm⁻¹

corresponds to the C=C stretching of the alkene. The series of bands between 1600 and 1450

cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations. The strong bands at

1250 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O stretching of the aryl

ether in the methylenedioxy group, respectively. The out-of-plane O-H bend of the carboxylic

acid dimer is observed around 930 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Table 4: Key Mass Spectrometry Data for 3,4-Methylenedioxycinnamic acid
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m/z Relative Intensity (%) Assignment

192 100 [M]⁺ (Molecular ion)

175 ~40 [M - OH]⁺

147 ~10 [M - COOH]⁺

119 ~15 [147 - CO]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 3,4-Methylenedioxycinnamic acid shows a prominent molecular ion

peak [M]⁺ at an m/z of 192, which corresponds to its molecular weight.[1] A significant fragment

is observed at m/z 175, resulting from the loss of a hydroxyl radical (-OH) from the carboxylic

acid group. Another key fragment at m/z 147 is due to the loss of the entire carboxyl group (-

COOH). Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment leads to the ion

at m/z 119.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate

experimental procedures.

NMR Spectroscopy
A sample of 3,4-Methylenedioxycinnamic acid (5-10 mg) is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The choice of solvent is critical

to ensure sufficient solubility and to avoid overlapping solvent signals with analyte peaks. The

¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient method

for obtaining an IR spectrum. A small amount of the powdered sample is placed directly on the

ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by
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mixing a small amount of the sample with dry potassium bromide and pressing the mixture into

a transparent disk.

Mass Spectrometry
For a volatile and thermally stable compound like 3,4-Methylenedioxycinnamic acid, Electron

Ionization (EI) is a common ionization technique. The sample is introduced into the mass

spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation. The resulting ions are then separated based on their mass-to-

charge ratio.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic data acquisition and interpretation is crucial for efficient

structural elucidation.

Data Acquisition Data Interpretation

Structural Elucidation

NMR Spectroscopy
(¹H & ¹³C)

Determine C/H Framework
& Connectivity

IR Spectroscopy Identify Functional Groups

Mass Spectrometry Determine Molecular Weight
& Fragmentation

Propose & Confirm
Molecular Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3,4-Methylenedioxycinnamic acid using

spectroscopic techniques.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and self-

validating framework for the identification and characterization of 3,4-
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Methylenedioxycinnamic acid. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS

techniques offers an unambiguous confirmation of its molecular structure. This guide serves as

a valuable resource for researchers and professionals, enabling them to confidently utilize this

important chemical entity in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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